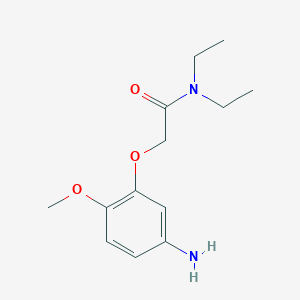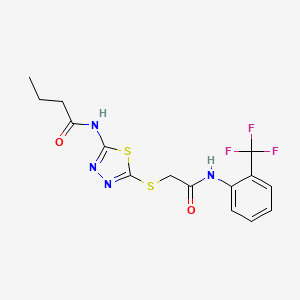
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
: 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide is a complex organic molecule that incorporates a diverse array of functional groups
准备方法
: Synthetic routes for this compound are typically multi-step processes. One common method begins with the synthesis of the pyrimidine core, followed by subsequent modifications to introduce the cyclohexyl and pyridinyl groups. Reagents such as diethyl malonate, urea, and appropriate cyclohexyl and pyridinyl derivatives are frequently used. Industrial production would likely involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact.
化学反应分析
: This compound can undergo various types of chemical reactions:
Oxidation and Reduction
: It may be oxidized or reduced under specific conditions, although the presence of sensitive functional groups like the pyrimidine ring requires controlled reaction environments.
Substitution Reactions
: Nucleophilic or electrophilic substitution reactions are possible, particularly on the pyridinyl and cyclohexyl groups. Common reagents for these reactions include halides and strong bases.
Hydrolysis
: The amide bond is susceptible to hydrolysis under acidic or basic conditions, breaking down into constituent parts.
科学研究应用
: 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide finds applications in various research areas:
Chemistry
: Used as a building block for the synthesis of more complex molecules.
Biology
: Studied for its interaction with biological macromolecules, potentially as a ligand or inhibitor in enzyme studies.
Medicine
: Investigated for potential therapeutic applications due to its ability to interact with biological targets, possibly in drug design and development.
Industry
: May be used in materials science, possibly in the creation of specialized polymers or other advanced materials.
作用机制
: The exact mechanism by which this compound exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. This binding often involves hydrogen bonds, hydrophobic interactions, and van der Waals forces, influencing molecular pathways and biological outcomes.
相似化合物的比较
: Compared to other pyrimidine derivatives, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide stands out due to its combined structure that includes a pyridinyl group. This structural uniqueness potentially offers different biological activities and chemical reactivity compared to simpler analogs, such as 5-fluorouracil or thymidine analogs. The addition of the cyclohexyl group may influence its hydrophobic properties and binding affinities, making it a versatile candidate for further research.
This compound’s potential across diverse scientific fields makes it a fascinating subject for ongoing study and application. Hope you found that helpful!
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(4-pyridin-2-yloxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-15(8-11-22-12-9-16(24)21-18(22)25)20-13-4-6-14(7-5-13)26-17-3-1-2-10-19-17/h1-3,9-10,12-14H,4-8,11H2,(H,20,23)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDHSVENWQVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCN2C=CC(=O)NC2=O)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2773965.png)
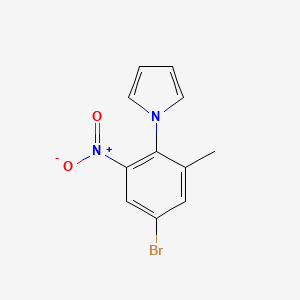
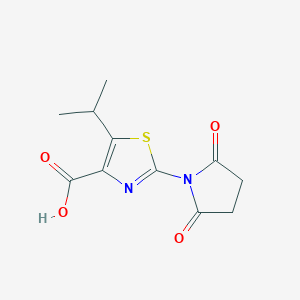
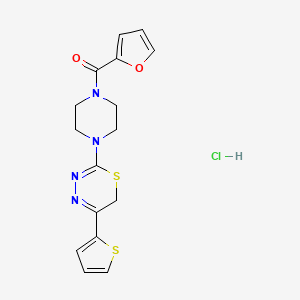
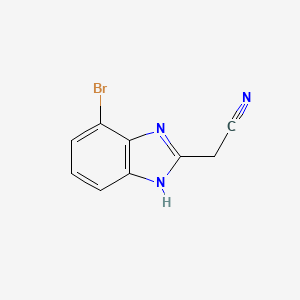
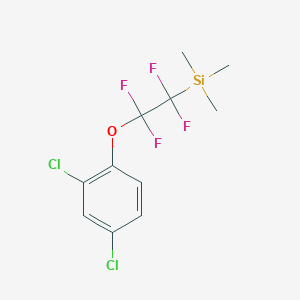
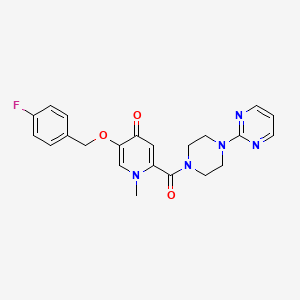
![2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2773975.png)
![3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2773976.png)
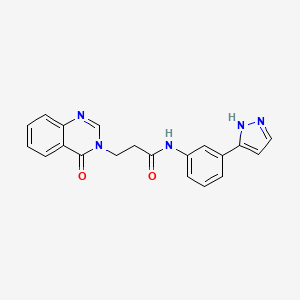
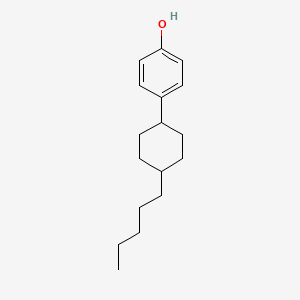
![1'-(4-chlorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2773981.png)
